molecular formula C20H18ClN5O2 B11182551 5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B11182551
M. Wt: 395.8 g/mol
InChI Key: KCRSBDCWGKCRRB-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a synthetic organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the dimethylpyrimidinyl group: This can be done through coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. Its interactions with biological targets could provide insights into new therapeutic agents.

Medicine

Medicinally, compounds of this class are often investigated for their potential as drugs. They might exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Other compounds in this class might include variations in the substituents on the pyrazolopyridine core.

    Chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups but different core structures.

    Dimethylpyrimidinyl derivatives: Molecules with the dimethylpyrimidinyl group attached to different scaffolds.

Uniqueness

The uniqueness of 5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C20H18ClN5O2/c1-10-8-11(2)23-20(22-10)26-19(28)16-17(27)15(12(3)24-18(16)25-26)9-13-4-6-14(21)7-5-13/h4-8H,9H2,1-3H3,(H2,24,25,27)

InChI Key

KCRSBDCWGKCRRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=C(C3=O)CC4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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